An In-depth Technical Guide to the Mechanism of Action of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)
An In-depth Technical Guide to the Mechanism of Action of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, also known as GNF-5, is a selective, non-ATP competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] The emergence of resistance to ATP-competitive tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML) has driven the development of alternative therapeutic strategies. GNF-5 represents a significant advancement in this area by targeting a distinct regulatory site on the Abl kinase domain, the myristate-binding pocket.[1][3] This document provides a comprehensive overview of the mechanism of action of GNF-5, including its molecular interactions, effects on downstream signaling pathways, and relevant experimental data and protocols.
Core Mechanism of Action: Allosteric Inhibition of Bcr-Abl
GNF-5 exerts its inhibitory effect on the Bcr-Abl oncoprotein through a novel allosteric mechanism. Unlike traditional tyrosine kinase inhibitors that compete with ATP for binding at the catalytic site, GNF-5 binds to the myristate-binding pocket located at the C-terminus of the Abl kinase domain.[4][5] This binding event induces a conformational change in the kinase domain, stabilizing an inactive state and preventing the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.[1][4]
The structural basis for this allosteric inhibition has been elucidated through various studies, including X-ray crystallography and NMR spectroscopy.[3][6] GNF-5, and its analog GNF-2, bind within the hydrophobic myristate pocket, with the trifluoromethoxy group deeply buried.[5] This interaction is crucial for inducing the conformational changes that are transmitted to the ATP-binding site, ultimately leading to the inhibition of kinase function.[6]
Quantitative Data
The inhibitory activity of GNF-5 has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of Abl Kinase by GNF-5
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-type Abl | ATP/NADH-coupled assay | 220 | [2] |
| T315I mutant Bcr-Abl | In combination with Nilotinib | Additive inhibitory activity | [2][6] |
Table 2: Cellular Activity of GNF-5
| Cell Line | Target | Assay Type | EC50 (nM) | Reference |
| Ba/F3 p210 (wild-type Bcr-Abl) | Cell Proliferation | CellTiter-Glo | 430 | [2] |
| Ba/F3 p210 E255K mutant | Cell Proliferation | CellTiter-Glo | 580 | [2] |
| SK-HEP1 (Hepatocellular Carcinoma) | Cell Growth | Not specified | Significant inhibition | [7] |
| HepG2 (Hepatocellular Carcinoma) | Cell Growth | Not specified | Significant inhibition | [8] |
Signaling Pathways
GNF-5's inhibition of Bcr-Abl kinase activity leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and transformation.
Bcr-Abl Downstream Signaling
Bcr-Abl is a constitutively active tyrosine kinase that activates a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote uncontrolled cell growth and inhibit apoptosis. By inhibiting Bcr-Abl, GNF-5 effectively dampens these pro-survival signals.
Caption: GNF-5 allosterically inhibits Bcr-Abl, blocking downstream pro-survival signaling.
Skp2/p27/p21 Pathway
GNF-5 has been shown to affect the Skp2/p27/p21 cell cycle regulatory pathway. Bcr-Abl can upregulate S-phase kinase-associated protein 2 (Skp2), an oncoprotein that promotes the degradation of the tumor suppressors p27 and p21. By inhibiting Bcr-Abl, GNF-5 leads to the downregulation of Skp2, resulting in the stabilization and accumulation of p27 and p21. This, in turn, leads to cell cycle arrest, primarily at the G0/G1 phase.[7][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
